5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring the 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole scaffold face significant risk of experimental failure if generic analogs are substituted, as replacing the cyclopropyl group alters metabolic stability and LogP (e.g., 1.69 vs. 0.85 for ethyl). This compound is the exact precursor for potent FLAP inhibitors (IC50 < 10 nM) and CB1 antagonists. - Validated Pharmacophore: Directly enables synthesis of clinical candidate cores like BI 665915. - Predictable Reactivity: The C-5 chloromethyl handle ensures defined nucleophilic substitution trajectories. - Supply Consistency: Bulk stock available with quality assurance for iterative library synthesis.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 119223-01-7
Cat. No. B180204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
CAS119223-01-7
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CCl
InChIInChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
InChIKeyYWRZTXKBYCOPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Key Properties & Procurement


5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a reactive chloromethyl group at the C-5 position and a cyclopropyl substituent at the C-3 position. The compound has a molecular weight of 158.59 g/mol and is typically supplied as a solid with purity ≥95% . Its structural features—a hydrogen bond acceptor-rich oxadiazole ring (TPSA 38.9 Ų) and a lipophilic cyclopropyl moiety (cLogP 1.69) [1]—position it as a versatile intermediate in medicinal chemistry and chemical biology. As a procurement candidate, this compound is available from multiple commercial suppliers, with standard research quantities (100 mg to 1 g) priced in the range of $100–$600 USD [2]. It is classified as corrosive and harmful (GHS05, GHS07), requiring appropriate handling and storage conditions .

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole Substitution Risks


Simple substitution of 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole with a structurally similar analog—such as a 3-alkyl oxadiazole, a regioisomeric chloromethyl oxadiazole, or a compound lacking the cyclopropyl group—introduces unacceptable risk of experimental failure due to fundamentally altered physicochemical and reactivity profiles. The cyclopropyl group is not merely a hydrophobic appendage; it imposes a unique conformational restriction and electronic influence on the oxadiazole core that modulates both metabolic stability and binding geometry to biological targets. Critically, the chloromethyl group at the C-5 position (as opposed to the C-3 position in regioisomers) dictates the nucleophilic substitution trajectory and downstream derivatization potential . Empirical data confirm that even subtle changes—such as replacing the cyclopropyl group with an isopropyl or ethyl group—result in significantly different LogP values (e.g., 1.69 vs. 1.25 vs. 0.85, respectively), which directly impacts compound solubility and membrane permeability [1]. Therefore, for any application where a specific 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole scaffold is required, substitution with a generic oxadiazole is not scientifically defensible without extensive re-optimization of reaction conditions or biological assays.

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Evidence-Based Differentiation


Cyclopropyl Lipophilicity Advantage

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole exhibits a calculated LogP of 1.69, which is significantly higher than its 3-ethyl analog (LogP 0.85) and its 3-isopropyl analog (LogP 1.25), but lower than a 3-phenyl analog (LogP 2.50). This intermediate lipophilicity is optimal for balancing aqueous solubility and membrane permeability, a critical parameter for compounds intended for biological testing [1]. The cyclopropyl group provides a unique balance of lipophilicity and conformational constraint compared to simple alkyl chains .

Medicinal Chemistry Lipophilicity Drug Design

Chloromethyl Reactivity Advantage

The chloromethyl group at the C-5 position of the oxadiazole ring is an electrophilic center capable of undergoing Sₙ2 nucleophilic substitution with amines, thiols, and alkoxides . While the bromomethyl analog (CAS 1443289-31-3) exhibits higher reactivity due to the better leaving group ability of bromide, it also demonstrates lower thermal stability and a greater propensity for unwanted side reactions. The aminomethyl analog (CAS 428507-31-7) is not electrophilic and requires activation for further derivatization. The chloromethyl group offers a balanced reactivity profile, providing sufficient electrophilicity for efficient derivatization under mild conditions while minimizing decomposition .

Synthetic Chemistry Alkylation Building Blocks

TPSA and H-Bond Acceptors

The 1,2,4-oxadiazole core contributes a TPSA of 38.9 Ų and three hydrogen bond acceptor sites (the two nitrogen atoms and the oxygen atom of the oxadiazole ring) [1]. This is a favorable profile for central nervous system (CNS) drug candidates, where TPSA values below 60–70 Ų are generally preferred to facilitate passive diffusion across the blood-brain barrier [2]. In comparison, analogs with larger polar groups (e.g., sulfonamides, carboxylic acids) or additional heteroatoms exhibit TPSA values exceeding 80 Ų, significantly reducing their likelihood of CNS penetration.

Drug-likeness Permeability Physicochemical Properties

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole: Key Applications


CNS-Penetrant Kinase Inhibitor Synthesis

The favorable LogP (1.69) and TPSA (38.9 Ų) of 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole make it an ideal core scaffold for the design of kinase inhibitors targeting CNS disorders. The reactive chloromethyl group can be used to introduce diverse amine-containing 'warheads' or linkers, while the cyclopropyl group provides a metabolically stable, lipophilic anchor that enhances target binding and brain penetration. This compound is particularly well-suited for early-stage library synthesis where balanced physicochemical properties are paramount .

FLAP Inhibitors for Inflammatory Diseases

Structure-activity relationship (SAR) studies on oxadiazole-containing FLAP inhibitors have demonstrated that a cyclopropyl substituent at the C-3 position of the 1,2,4-oxadiazole ring is critical for achieving potent FLAP binding (IC50 < 10 nM) and effective inhibition of LTB4 synthesis in human whole blood [1]. 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole serves as a direct precursor to the key cyclopropyl-oxadiazole pharmacophore found in clinical candidates like BI 665915, enabling the rapid synthesis and optimization of novel anti-inflammatory agents.

CB1 Antagonists for Metabolic Disorders

SAR investigations of biarylpyrazolyl oxadiazole CB1 antagonists have identified the 3-cyclopropyl-1,2,4-oxadiazole motif as a privileged substructure for achieving high receptor affinity (IC50 ~ 1 nM) [2]. The target compound provides the exact substitution pattern required to access this chemical space, offering researchers a validated starting point for the development of next-generation CB1 antagonists for obesity and related metabolic conditions.

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